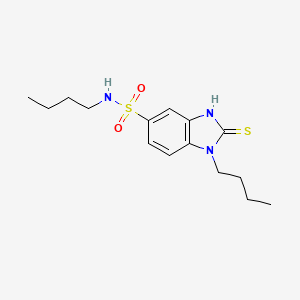

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

CAS No.: 379253-58-4

Cat. No.: VC11653039

Molecular Formula: C15H23N3O2S2

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 379253-58-4 |

|---|---|

| Molecular Formula | C15H23N3O2S2 |

| Molecular Weight | 341.5 g/mol |

| IUPAC Name | N,1-dibutyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |

| Standard InChI | InChI=1S/C15H23N3O2S2/c1-3-5-9-16-22(19,20)12-7-8-14-13(11-12)17-15(21)18(14)10-6-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3,(H,17,21) |

| Standard InChI Key | ISGSJAPROVVUKZ-UHFFFAOYSA-N |

| SMILES | CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC |

| Canonical SMILES | CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC |

Introduction

Chemical Identification and Structural Features

Molecular Architecture

N,1-Dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide features a benzodiazole scaffold (a fused bicyclic system comprising benzene and diazole rings) substituted at positions 1, 2, and 5. The 1-position is occupied by a butyl group, while the 5-position bears a sulfonamide moiety (-SONH). A sulfanyl (-SH) group is attached at the 2-position, introducing potential thiol-mediated reactivity .

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 341.5 g/mol |

| IUPAC Name | 1-butyl-2-sulfanyl-N-(butyl)-1H-1,3-benzodiazole-5-sulfonamide |

| SMILES | CCCCN1C2=C(C=C(C=C2)S(=O)(=O)NCCCC)NC1=S |

| Topological Polar Surface Area | 121 Ų |

The structural similarity to PubChem CID 3256966 (1-butyl-N,N-diethyl-2-sulfanyl-1H,3-benzodiazole-5-sulfonamide) suggests comparable physicochemical properties, including moderate hydrophobicity and hydrogen-bonding capacity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N,1-dibutyl-2-sulfanyl-1H,1,3-benzodiazole-5-sulfonamide likely involves sequential functionalization of a benzodiazole precursor. A plausible route, inferred from analogous procedures , proceeds as follows:

-

Core Formation: Condensation of o-phenylenediamine with a sulfonic acid derivative to construct the benzodiazole ring.

-

N-Alkylation: Introduction of the butyl group at the 1-position via alkylation with 1-bromobutane.

-

Sulfonylation: Reaction with butanesulfonyl chloride to install the sulfonamide group at the 5-position.

-

Thiolation: Oxidation or substitution to introduce the sulfanyl group at the 2-position.

Key Reaction Conditions

-

Solvents: Dimethylformamide (DMF) or dioxane for polar aprotic conditions .

-

Catalysts: Potassium hydroxide or sodium ethoxide to facilitate deprotonation and nucleophilic substitution .

-

Purification: Column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures .

Spectroscopic Characterization

Data from structurally related compounds provide benchmarks for expected spectral features:

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR | - δ 0.8–1.6 (m, 8H, butyl CH) |

| - δ 2.8–3.2 (m, 4H, NCH) | |

| - δ 7.2–8.1 (m, 3H, aromatic H) | |

| 13C NMR | - 13–25 ppm (butyl carbons) |

| - 115–140 ppm (aromatic carbons) | |

| - 165 ppm (C=S) | |

| IR | - 3420 cm (N-H stretch) |

| - 1350, 1160 cm (S=O asymmetric/symmetric stretches) |

Elemental analysis would confirm stoichiometry with <1% deviation for C, H, N, and S .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s sulfonamide moiety positions it as a candidate for:

-

Antimicrobial Agents: Targeting folate biosynthesis in pathogens .

-

Anticancer Therapeutics: Carbonic anhydrase IX/XII inhibition in hypoxic tumors .

Material Science

Sulfonamide-functionalized benzodiazoles could serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume